Naucleidinal

Description

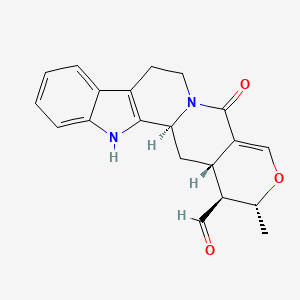

Structure

3D Structure

Properties

Molecular Formula |

C20H20N2O3 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

(1S,18R,19S,20S)-18-methyl-14-oxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaene-19-carbaldehyde |

InChI |

InChI=1S/C20H20N2O3/c1-11-15(9-23)14-8-18-19-13(12-4-2-3-5-17(12)21-19)6-7-22(18)20(24)16(14)10-25-11/h2-5,9-11,14-15,18,21H,6-8H2,1H3/t11-,14+,15-,18+/m1/s1 |

InChI Key |

KCMWOWTUEWHAMM-OPNLHGRLSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO1)C5=CC=CC=C5N4)C=O |

Canonical SMILES |

CC1C(C2CC3C4=C(CCN3C(=O)C2=CO1)C5=CC=CC=C5N4)C=O |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Chemodiversity

Botanical Sources and Geographic Distribution

The occurrence of Naucleidinal is specific to several species within the Nauclea genus, which are predominantly found in tropical and subtropical regions of Asia, Africa, and Australia.

Nauclea orientalis (L.) L., commonly known as the Leichhardt pine or bangkal, is a tree native to Southeast Asia and Northern Australia. stuartxchange.org this compound has been successfully isolated from the roots of this plant. google.comresearchgate.netcabidigitallibrary.org Phytochemical investigations of the roots have revealed a complex mixture of indole (B1671886) alkaloids. In one study, this compound was isolated alongside its isomer, 19-epi-naucleidinal, and other known compounds such as naucleficine, naucleactonin A, strictosamide (B192450), pumiloside, alpigenoside, and sweroside. google.comresearchgate.net This co-occurrence highlights the chemical diversity within a single plant part.

Nauclea latifolia Smith is a shrub or small tree widely distributed across the humid tropical rainforests and savannah woodlands of West and Central Africa. doc-developpement-durable.org This species is a well-documented source of this compound. researchgate.netacs.org The compound has been isolated from various parts of the plant, including the fruits, heartwood, and roots. researchgate.netacs.orgdicames.onlinenih.gov A study on the roasted fruits of N. latifolia led to the isolation of this compound and its isomer, epithis compound. researchgate.net Research on the heartwood has also yielded this compound among a suite of other compounds, including newly discovered alkaloids like latifolianine A. acs.orgresearchgate.netafricaresearchconnects.com Similarly, investigations into the root extract have identified both this compound and 19-epi-naucleidinal. nih.gov

Nauclea officinalis (Pierre ex Pitard) Merr. & Chun is a plant species primarily found in the southern provinces of China and is used in traditional Chinese medicine. researchgate.netnih.gov this compound has been consistently identified as a constituent of this plant. jipb.net It has been isolated from the stems and bark. researchgate.netnih.govnih.gov In one investigation of the stems, this compound was found along with other alkaloids such as naucleficine, nauclefidine, nauclefoline, and 1-acetyl-beta-carboline. nih.gov Another study on the stems and leaves also isolated this compound among seven other known alkaloids. tandfonline.com

Table 1: Botanical Sources and Plant Parts Containing this compound

| Botanical Source | Plant Part(s) | Geographic Distribution |

|---|---|---|

| Nauclea orientalis | Roots google.comresearchgate.netcabidigitallibrary.org | Southeast Asia, Northern Australia stuartxchange.org |

| Nauclea latifolia | Fruits, Heartwood, Roots researchgate.netacs.orgnih.gov | West and Central Africa doc-developpement-durable.org |

| Nauclea officinalis | Stems, Bark nih.govnih.gov | Southern China nih.gov |

Isolation Methodologies from Biological Matrices

The isolation of this compound from plant material involves a multi-step process that begins with extraction to remove the compound from the complex biological matrix, followed by sophisticated separation techniques to achieve purification.

The initial step in isolating this compound is solvent extraction from the dried and powdered plant material. The choice of solvent is crucial, with various organic solvents being employed based on the polarity of the target compounds.

Commonly used extraction methods include:

Maceration : This involves soaking the plant material in a solvent for an extended period. For instance, acetone (B3395972) has been used for the extraction of phytochemicals from Nauclea leaves. tjnpr.org

Soxhlet Extraction : A more exhaustive method where the plant material is continuously washed with a distilled solvent. The residue from a petroleum solvent soak of N. latifolia fruits was subjected to Soxhlet extraction with methanol (B129727) (MeOH) to yield a crude extract containing this compound. researchgate.net

Solvent Extraction : Dried plant parts, such as the roots of N. orientalis or the bark of N. officinalis, are often extracted with solvents like dichloromethane (B109758) (CH2Cl2), ethyl acetate (B1210297) (EtOAc), or methanol (MeOH) to create crude extracts. researchgate.netgoogle.com

Following initial extraction, the crude extract is often subjected to liquid-liquid partitioning. This step separates compounds based on their differential solubility in two immiscible liquids. For example, a methanol extract might be partitioned between n-butanol and water, or between chloroform (B151607) and water, to concentrate the alkaloid fraction. scispace.comresearchgate.net

Purification of this compound from the concentrated crude extract relies heavily on chromatographic techniques.

Column Chromatography : This is a fundamental technique used for the initial separation of compounds from the complex extract. The extract is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. researchgate.net A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds. By gradually increasing the polarity of the mobile phase (gradient elution), different compounds can be separated. For instance, a chloroform-methanol gradient is often used to separate fractions from the crude alkaloid extract. scispace.comnih.gov Sephadex LH-20, a size-exclusion chromatography medium, is also frequently used for further purification of alkaloid-containing fractions. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) : For the final purification of this compound, preparative HPLC is the method of choice. scispace.comnih.gov This technique offers higher resolution and efficiency compared to standard column chromatography. A common setup involves a C18 column (a reversed-phase column) with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile. scispace.comjfda-online.com Analytical HPLC coupled with detectors like a photodiode array (PDA) or mass spectrometry (MS) is used to identify and confirm the presence and purity of the isolated compound. jfda-online.comnih.gov

Table 2: Co-occurring Alkaloids Isolated with this compound

| Botanical Source | Co-occurring Compounds |

|---|---|

| Nauclea orientalis | 19-epi-naucleidinal, Naucleficine, Naucleactonin A, Strictosamide, Pumiloside google.comresearchgate.net |

| Nauclea latifolia | Epithis compound, Naucleamides A-E, Strictosamide, Nauclefine, Angustine scispace.comresearchgate.netnih.gov |

| Nauclea officinalis | Naucleficine, Nauclefidine, Nauclefoline, Angustoline, 1-acetyl-beta-carboline nih.govnih.gov |

Co-occurrence and Related Indole Alkaloids in Natural Isolates

This compound is rarely found in isolation and typically co-occurs with a diverse array of other indole alkaloids. The specific profile of these co-occurring alkaloids can vary depending on the plant species, the part of the plant being analyzed, and even the geographical location of the plant.

Research on Nauclea orientalis has revealed the presence of several other indole alkaloids alongside this compound. In one study of the roots, this compound was isolated along with naucleficine, naucleactonin A, 19-epi-naucleidinal, strictosamide, and pumiloside. researchgate.net Another investigation of the same plant species identified strictosamide as a major alkaloid, co-occurring with its derivatives and various oxindole (B195798) alkaloids. nih.gov

Studies on Nauclea officinalis have also shown a rich chemodiversity. In the stems, this compound has been found with naucleficine, nauclefidine, nauclefoline, and 1-acetyl-beta-carboline. researchgate.net The bark of N. officinalis has yielded angustine, angustidine, nauclefine, and naucletine in addition to other alkaloids. researchgate.net

From the methanol extract of Nauclea latifolia, a variety of alkaloids have been identified, including 18,19-dihydroangustine, 17-epithis compound, and strictosamide. jksus.org

The co-occurrence of these various indole alkaloids highlights the complex biosynthetic pathways operating within the Nauclea genus, leading to a wide diversity of structurally related compounds.

Table of Co-occurring Alkaloids in Nauclea Species:

| Plant Species | Part of Plant | Co-occurring Alkaloids with this compound | Reference |

| Nauclea orientalis | Roots | Naucleficine, Naucleactonin A, 19-epi-naucleidinal, Strictosamide, Pumiloside | researchgate.net |

| Nauclea officinalis | Stems | Naucleficine, Nauclefidine, Nauclefoline, 1-acetyl-beta-carboline | researchgate.net |

| Nauclea officinalis | Bark | Angustine, Angustidine, Nauclefine, Naucletine | researchgate.net |

| Nauclea latifolia | Not specified | 18,19-dihydroangustine, 17-epithis compound, Strictosamide | jksus.org |

| Nauclea latifolia | Fruits (roasted) | Epithis compound | researchgate.net |

Structural Elucidation and Stereochemical Assignment

Stereochemical Assignment Methodologies

X-ray Crystallography for Absolute Configuration

While X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and thus its absolute configuration, specific documentation of its use for Naucleidinal itself is not prominent in the available literature. nih.govdntb.gov.ua However, this method has been successfully applied to other related monoterpene indole (B1671886) alkaloids isolated from the Nauclea genus. nih.govresearchgate.net

In a typical X-ray crystallography experiment, a single crystal of the compound is bombarded with X-rays. The resulting diffraction pattern is then analyzed to create a detailed electron density map of the molecule, revealing the spatial coordinates of each atom. For chiral molecules, this technique can unambiguously establish the absolute stereochemistry, often denoted by the (R) or (S) configuration at each stereocenter. ucalgary.caaklectures.com The absolute configuration of some related alkaloids has also been assigned using methods like Horeau's method coupled with HPLC and optical rotatory dispersion. uevora.pt In other cases, the absolute configuration is determined through analysis of electronic circular dichroism (ECD) data in conjunction with quantum chemical calculations. mdpi.commdpi.com

Challenges and Innovations in this compound Structural Elucidation

The structural elucidation of this compound and similar alkaloids is not without its difficulties. These molecules present a significant challenge for NMR analysis due to the presence of multiple chiral centers and a large number of carbon atoms that exist in very similar electronic environments. mdpi.com This similarity can cause the signals in the 13C NMR spectrum to overlap, resulting in complex patterns that are difficult to interpret accurately. mdpi.com

To overcome these hurdles, scientific innovation has played a crucial role. One of the key advancements is the use of precise quantum chemical modeling to predict 13C NMR spectra. mdpi.com This computational approach can help to resolve ambiguities in experimental data. The quality of these theoretical calculations is highly dependent on the level of electronic structure theory and the basis sets used. mdpi.com Consequently, the development of new and more effective basis sets represents a significant innovation in the structural analysis of these complex natural products. mdpi.com

The study of complex indole alkaloids also benefits from broader innovations in chemical analysis. These include the development of sophisticated organocatalytic asymmetric synthesis methods, which can help in producing specific stereoisomers of a target molecule for comparison. oup.com Furthermore, advanced spectroscopic techniques and the combination of different analytical methods are continually refining the process of structural determination for newly discovered natural products. mdpi.comresearchgate.net

Biosynthetic Pathways and Precursor Studies

Proposed Biogenetic Routes to Naucleidinal

The biosynthesis of this compound is believed to follow the general pathway of monoterpenoid indole (B1671886) alkaloids, which are a large and diverse group of natural products. rsc.org These pathways are characterized by the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), a universal precursor. rsc.org

The Central Role of Strictosamide (B192450) and its Aglycones

Strictosamide, a gluco-indole alkaloid, is considered a pivotal precursor in the biosynthesis of this compound. mdpi.comresearchgate.netjst.go.jp It is formed from strictosidine and is found in significant quantities in various parts of Nauclea species, suggesting its role as a key intermediate. mdpi.com The aglycone of strictosamide, which is the molecule without its glucose unit, is a highly reactive intermediate that can undergo a series of transformations to yield different alkaloid skeletons. nih.gov

Research has shown that the aglycones of strictosamide and the related vincoside lactam can be stereoselectively rearranged to form this compound and its epimer, 3-epi-naucleidinal. jst.go.jpresearchgate.netchiba-u.jp This suggests that the deglycosylation of strictosamide is a critical step, leading to the formation of a reactive intermediate that cyclizes to form the characteristic structure of this compound. mdpi.com

Enzymatic Transformations and Pathway Intermediates

The conversion of strictosamide to this compound involves a series of enzymatic transformations. While the specific enzymes responsible for each step in Nauclea are not all fully characterized, the general enzymatic machinery for monoterpenoid indole alkaloid biosynthesis provides a framework for understanding the process. nih.govnih.gov Key enzymatic steps likely include:

Glucosidases: These enzymes are responsible for the cleavage of the glucose moiety from strictosamide, generating the reactive aglycone.

Oxidoreductases: Oxidation reactions are crucial for the formation of the aldehyde functional group present in this compound.

Cyclases: These enzymes would catalyze the intricate ring-closing reactions that form the unique polycyclic structure of this compound from the open-chain aglycone intermediate. nih.gov

The pathway likely proceeds through several transient intermediates. While challenging to isolate due to their reactivity, their existence is supported by biomimetic synthesis studies that mimic these proposed biosynthetic steps. nih.gov

Biomimetic Transformations in Understanding Biosynthesis

Biomimetic synthesis, which imitates natural biosynthetic pathways in the laboratory, has been a powerful tool for elucidating the formation of this compound. chiba-u.jpresearchgate.net By subjecting strictosamide aglycones to conditions that mimic the cellular environment, researchers have successfully synthesized this compound and its stereoisomers. jst.go.jpresearchgate.net

These studies have confirmed the plausibility of the proposed biogenetic route and have provided valuable insights into the stereochemical outcomes of the reactions. chiba-u.jpdntb.gov.uanii.ac.jp For instance, the stereoselective rearrangement of strictosamide and vincoside lactam aglycones to this compound and 3-epi-naucleidinal demonstrates the inherent chemical reactivity of these precursors that can be harnessed in a controlled manner. jst.go.jpresearchgate.net These biomimetic approaches have been instrumental in confirming the absolute stereochemistry of this compound. jst.go.jp

Chemo-Enzymatic Approaches to Biosynthetic Elucidation

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. beilstein-journals.orgnih.govfrontiersin.org This hybrid approach offers a powerful strategy for studying and recreating the biosynthesis of complex natural products like this compound. worktribe.com

In the context of this compound, chemo-enzymatic methods could involve the chemical synthesis of modified precursors that can then be subjected to enzymatic transformations. researchgate.netlookchem.com This allows for the investigation of substrate specificity of the involved enzymes and the exploration of the biosynthesis of this compound analogues. By using engineered enzymes, it may be possible to control specific steps of the pathway, providing a deeper understanding of the reaction mechanisms and potentially enabling the production of novel compounds. nih.govnih.gov

The synthesis of key intermediates like secologanin and strictosidine on a gram scale allows for their use in subsequent bioinspired transformations to produce a variety of monoterpenoid indole alkaloids, including this compound. nih.govresearchgate.net This approach not only aids in understanding the natural pathway but also opens up avenues for the sustainable production of these valuable compounds.

Chemical Synthesis Strategies

Total Synthesis Approaches to Naucleidinal

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, serves as a powerful tool for structural confirmation and provides access to quantities of the natural product for further study. epfl.chyoutube.comorganic-chemistry.org For this compound, the focus has been on routes that mimic its natural formation.

Biomimetic Synthesis Routes

Biomimetic synthesis attempts to replicate in the laboratory the likely biosynthetic pathways that occur in nature. numberanalytics.com This approach can be highly efficient and stereoselective. A notable biomimetic synthesis of this compound and its stereoisomer, 3-epi-Naucleidinal, has been achieved, providing confirmation of their absolute stereochemistry. researchgate.netjst.go.jp

This synthesis is based on a biogenetic hypothesis and utilizes the aglycones of strictosamide (B192450) and the vincoside lactam as key precursors. researchgate.netjst.go.jp The core of the strategy involves a stereoselective rearrangement of these precursors to furnish the target alkaloids. researchgate.netnii.ac.jpjst.go.jpchiba-u.jp This biomimetic transformation highlights a plausible pathway for how Nauclea alkaloids are formed in the plant. jst.go.jp

Key Precursors in Biomimetic Synthesis

| Precursor | Resulting Product(s) | Reference |

|---|---|---|

| Strictosamide Aglycone | This compound, 3-epi-Naucleidinal | researchgate.netjst.go.jp |

Divergent Synthetic Strategies

Key Stereoselective Reaction Methodologies

Stereoselective reactions are chemical reactions that preferentially result in the formation of one stereoisomer over another. masterorganicchemistry.comdurgapurgovtcollege.ac.in This is a critical consideration in the synthesis of complex natural products like this compound, which contain multiple stereocenters.

The biomimetic synthesis of this compound is a prime example of applying stereoselective methodology. researchgate.netjst.go.jp The key step is the stereoselective rearrangement of the strictosamide and vincoside lactam aglycones. researchgate.netjst.go.jp This reaction controls the spatial arrangement of atoms at the newly formed chiral centers, leading specifically to the natural configuration of this compound or its epimer. jst.go.jp A reaction is considered stereoselective when it has a choice of pathways, but one is more favorable, leading to a higher yield of a specific stereoisomer. durgapurgovtcollege.ac.inunacademy.com In this case, the inherent chirality of the starting materials and the reaction conditions guide the formation of the specific stereochemistry observed in the final products.

Semisynthetic Modifications and Derivatization Strategies

Semisynthesis involves using a naturally occurring compound as a starting material to produce derivatives through chemical modifications. eupati.eu This strategy is valuable for exploring structure-activity relationships (SAR) by creating analogues that are not easily accessible through total synthesis. researchgate.netnih.gov

Preparation of this compound Analogues

The preparation of this compound analogues would involve targeted chemical modifications of the parent molecule. The goal of creating such analogues is to investigate how specific structural changes affect the compound's biological properties. nih.govnih.gov For other classes of alkaloids, semisynthetic derivatization has been shown to significantly enhance biological activity compared to the parent natural product. researchgate.netnih.gov

Strategies for creating analogues could include:

Modification of the aldehyde group: Reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine or other nitrogen-containing functional groups.

Alterations to the indole (B1671886) nucleus: Introducing substituents (e.g., halogens, alkyl groups) onto the aromatic ring.

Changes to the piperidine (B6355638) ring system: Modifying substituents or altering the ring conformation.

Chemical Transformations for Functional Group Diversification

Functional group diversification refers to the chemical reactions used to convert one functional group into another, which is a core concept in medicinal chemistry and the synthesis of compound libraries. organic-chemistry.orgpressbooks.pubreachemchemicals.com The functional groups present in this compound, such as the aldehyde, the tertiary amine, and the indole ring, are all amenable to a variety of chemical transformations. wikipedia.orglibretexts.org

Potential Functional Group Transformations for this compound

| Functional Group | Potential Transformation | Resulting Group |

|---|---|---|

| Aldehyde (-CHO) | Oxidation | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | Reduction | Primary Alcohol (-CH₂OH) |

| Aldehyde (-CHO) | Reductive Amination | Amine (-CH₂NR₂) |

| Indole N-H | Alkylation / Acylation | N-Alkyl / N-Acyl Indole |

Structure Activity Relationship Sar Studies of Naucleidinal and Its Analogues

Design and Synthesis of Naucleidinal Derivatives for SAR Analysis

Currently, there is limited published research detailing the rational design and synthesis of a comprehensive series of this compound derivatives specifically for the purpose of conducting a thorough SAR analysis. The existing literature predominantly reports on the isolation of this compound and its naturally occurring analogues from various plant species of the Nauclea genus.

While a biomimetic synthesis of this compound and its epimer, 3-epi-Naucleidinal, has been reported, this work focused on the stereoselective rearrangement of strictosamide (B192450) and its aglycones rather than the generation of a diverse library of analogues for SAR studies. The development of synthetic strategies that allow for the systematic modification of the this compound scaffold is a crucial next step for a deeper understanding of its SAR. Such strategies would enable the introduction of various functional groups at different positions of the molecule, allowing for a methodical investigation of their impact on biological activity.

Impact of Structural Modifications on Biological Activity Profiles

Although comprehensive SAR studies are lacking, preliminary insights can be drawn from the biological activities of the few known naturally occurring and synthesized analogues of this compound.

The stereochemistry of a molecule can have a profound impact on its biological activity, as it dictates the three-dimensional arrangement of atoms and thus the interaction with biological targets. In the case of this compound, the existence of its stereoisomer, 19-epi-Naucleidinal, provides a direct opportunity to study the effect of configuration at the C-19 position.

Both this compound and 19-epi-Naucleidinal have been isolated from the roots of Nauclea orientalis and evaluated for their cytotoxic effects against HeLa and KB human cancer cell lines google.comacs.org. The available data indicates a difference in their cytotoxic profiles, highlighting the importance of the stereochemistry at this position for biological activity.

| Compound | HeLa (IC50 in µg/mL) | KB (IC50 in µg/mL) |

|---|---|---|

| This compound | 5.5 | 4.8 |

| 19-epi-Naucleidinal | Inactive (>30.0) | 6.8 |

As indicated in the table, this compound exhibits modest cytotoxicity against both HeLa and KB cell lines acs.org. In contrast, 19-epi-Naucleidinal shows significantly reduced activity against HeLa cells and slightly weaker activity against KB cells compared to this compound acs.org. This suggests that the spatial orientation of the substituent at C-19 plays a crucial role in the cytotoxic mechanism of these compounds. The specific nature of this interaction and the precise reasons for the observed difference in activity warrant further investigation through molecular modeling and target identification studies.

To establish a clear SAR, future research would need to focus on the synthesis and biological evaluation of a range of derivatives. Key modifications could include:

Modification of the aldehyde group: Reduction to an alcohol, oxidation to a carboxylic acid, or conversion to various imines or oximes could provide insights into the importance of this functional group for activity.

Alterations to the indole (B1671886) nucleus: Substitution at different positions of the indole ring with electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule and influence its interaction with biological targets.

Changes to the monoterpenoid portion: Modifications to the stereochemistry or the introduction of different substituents on the terpenoid framework could reveal other key structural features for biological activity.

Without such systematic studies, a detailed understanding of the functional group-activity relationships for the this compound scaffold remains an area for future exploration.

Preclinical Biological Activity and Mechanistic Investigations

Anticellular Proliferative Activity in Defined Cancer Cell Lines

Scientific investigations have demonstrated the potential of naucleidinal as an agent that inhibits cell proliferation, particularly in specific cancer cell lines.

This compound has shown notable cytotoxic activity against the HeLa human cervical cancer cell line. researchgate.net In a study investigating its effects, this compound displayed an IC50 value of 5.5 μg/mL against HeLa cells. google.com Another study reported a similar significant cytotoxic effect. researchgate.net

The compound has also been evaluated for its activity against the KB human oral cancer cell line. researchgate.netnih.gov It was found to have an IC50 value of 4.8 μg/mL against these cells, indicating a considerable level of cytotoxicity. google.com

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μg/mL) |

|---|---|---|

| HeLa | Cervical Cancer | 5.5 google.com |

| KB | Oral Cancer | 4.8 google.com |

The precise mechanisms by which this compound exerts its anticellular effects are a subject of ongoing research. As a cytotoxic compound, it is likely to induce cell death through processes such as apoptosis. Phytochemicals, including alkaloids, can influence various stages of cancer development by modulating gene expression related to cell signaling pathways. mdpi.com The structural characteristics of this compound as an indole (B1671886) alkaloid may enable it to interact with specific cellular targets, thereby disrupting the normal cell cycle and leading to cell death. The mechanisms of action for many natural product-derived anticancer agents involve interference with DNA and RNA synthesis or the function of enzymes crucial for cell division. eviq.org.au

Antibacterial Activity and Molecular Mechanisms

Beyond its potential anticancer properties, this compound has been examined for its ability to inhibit bacterial growth.

This compound has demonstrated potent antibacterial activity against Haemophilus influenzae, a Gram-negative bacterium. researchgate.netafricaresearchconnects.comnih.gov One study reported a minimum inhibitory concentration (MIC) value of 3.1 μg/mL for this compound against this pathogen. researchgate.netafricaresearchconnects.comnih.govnih.gov Another investigation found a MIC value of 12.5 µg/mL. researchgate.net This significant activity is noteworthy, especially in the context of increasing antibiotic resistance in this bacterium. nih.gov

The antibacterial effects of this compound are not limited to a single species. It has shown a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. The main antibacterial mechanisms of alkaloids can include inhibiting bacterial cell wall synthesis, altering cell membrane permeability, and inhibiting nucleic acid and protein synthesis. researchgate.net

Table 2: Antibacterial Activity of this compound

| Microorganism | Type | MIC (μg/mL) |

|---|---|---|

| Haemophilus influenzae | Gram-negative | 3.1 researchgate.netafricaresearchconnects.comnih.govnih.gov |

The molecular mechanisms responsible for this compound's antibacterial action are not yet fully elucidated. However, it is hypothesized that, like other alkaloids, it may interfere with essential bacterial processes.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Anti-inflammatory Activity and Cellular Pathways

Alkaloids derived from plants of the Nauclea genus, including this compound, have been identified for their anti-inflammatory potential. nih.gov The anti-inflammatory effects are often investigated through the modulation of key cellular pathways involved in the inflammatory response.

A primary indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO), a key inflammatory mediator. In immunological research, macrophage cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory state characterized by excessive NO production. researchgate.netresearchgate.net

Studies on extracts from Nauclea officinalis have shown that its constituent alkaloids can significantly inhibit LPS-induced NO production in these macrophage models. nih.govresearchgate.net For instance, the alkaloid 17-O-methyl-19-(Z)-naucline, isolated from N. officinalis, demonstrated potent inhibition of NO production with a half-maximal inhibitory concentration (IC50) value of 3.6 μM. researchgate.netresearchgate.net This inhibitory action is crucial, as high levels of NO produced by the enzyme inducible nitric oxide synthase (iNOS) contribute to the pathophysiology of inflammatory conditions. rjptonline.org The suppression of NO production by Nauclea alkaloids underscores their potential as anti-inflammatory agents. researchgate.netrjptonline.org

The inflammatory cascade is orchestrated by a variety of chemical messengers known as inflammatory mediators, which include cytokines, chemokines, and prostaglandins (B1171923). nih.govclevelandclinic.org These molecules are responsible for regulating the intensity and duration of the immune response. clevelandclinic.org Key pro-inflammatory cytokines include tumor necrosis factor-alpha (TNF-α) and various interleukins, while enzymes like cyclooxygenase-2 (COX-2) produce prostaglandins that also promote inflammation. binasss.sa.crnih.govfrontiersin.org

Research into alkaloids from the Nauclea genus has demonstrated their ability to modulate these critical mediators. For example, compounds isolated from Nauclea officinalis have been shown to down-regulate the overproduction of TNF-α in LPS-stimulated macrophages. nih.govresearchgate.net This effect is often linked to the suppression of the iNOS protein, which in turn reduces NO levels. rjptonline.org By inhibiting the release and synthesis of pro-inflammatory mediators like TNF-α and enzymes such as iNOS, Nauclea alkaloids, including potentially this compound, can disrupt the signaling pathways that perpetuate the inflammatory response. nih.govrjptonline.org

Antiplatelet Aggregation Mechanisms in In Vitro Models

Investigations into a series of alkaloids isolated from the roots of Nauclea orientalis, which include this compound and its stereoisomer 19-epi-naucleidinal, have revealed significant antiplatelet activity. tci-thaijo.orgresearchgate.netresearchgate.net

Thrombin is one of the most potent activators of platelet aggregation, playing a central role in thrombosis. researchgate.net A study evaluating alkaloids from Nauclea orientalis found that several of them potently inhibited thrombin-induced platelet aggregation. tci-thaijo.org Among the tested compounds, 19-epi-naucleidinal (identified as compound 5 in the study) was a more potent inhibitor than the standard drug ibuprofen, with an IC50 value of 45.69 ± 1.74 µM. tci-thaijo.org

Platelet activation is a complex process involving multiple signaling pathways initiated by various agonists. researchgate.net The study on Nauclea orientalis alkaloids provided insights into their specificity. While compounds like 19-epi-naucleidinal were shown to inhibit thrombin's enzymatic function, they did not appear to interfere with the downstream signaling pathway of the primary thrombin receptor, PAR-1. tci-thaijo.org

Furthermore, the investigation tested the alkaloids against other aggregation-inducing agents, such as adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). The results showed that the thrombin-inhibiting alkaloids, including 19-epi-naucleidinal, were inactive against AA-induced aggregation and did not significantly inhibit ADP-induced aggregation. tci-thaijo.org This indicates a high degree of target specificity, suggesting that their antiplatelet mechanism is not based on broad interference with common platelet signaling cascades like the cyclooxygenase-1 (COX-1) or P2Y1/P2Y12 receptor pathways. Instead, the primary mechanism for their antiplatelet effect is attributed to the specific inhibition of the thrombin enzyme. tci-thaijo.org

In Vitro Antiplatelet Activity of a this compound-related Alkaloid

| Compound | Agonist | Activity Metric (IC50) | Proposed Mechanism |

|---|---|---|---|

| 19-epi-naucleidinal | Thrombin | 45.69 ± 1.74 µM | Proteolytic inhibition of thrombin enzyme tci-thaijo.org |

Enzyme Modulation and Cellular Target Interactions

The indole alkaloid this compound has been the subject of preclinical investigations to determine its interactions with various enzymes and biological macromolecules. These studies are crucial in understanding its potential therapeutic activities.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways. mdpi.commdpi.com Its role in dephosphorylating the insulin receptor and its substrates makes it a significant target in the research of type 2 diabetes and obesity. mdpi.comfrontiersin.org Inhibition of PTP1B is being explored as a therapeutic strategy to enhance insulin sensitivity. frontiersin.orgcsic.es

While direct inhibitory studies of this compound on PTP1B are not extensively detailed in the currently available research, the broader class of natural compounds it belongs to has shown activity against this enzyme. For context, various polyphenolic compounds isolated from Dodonaea viscosa have demonstrated significant dose-dependent inhibition of PTP1B, with IC₅₀ values ranging from 13.5 to 57.9 μM. frontiersin.org For instance, the compound viscosol exhibited an IC₅₀ value of 13.5 μM and was identified as a reversible, mixed-type I inhibitor. frontiersin.org Another example is Trodusquemine, a small molecule inhibitor that selectively binds to the C-terminal domain of PTP1B with an IC₅₀ of 1 µM. mdpi.com These examples highlight the potential for natural and synthetic compounds to modulate PTP1B activity.

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. researchgate.net

Research has shown that compounds structurally related to this compound exhibit cholinesterase inhibitory activity. For instance, Nauclediol, a monoterpenoid indole alkaloid from Nauclea officinalis, displayed inhibitory activity against both AChE and BChE, with IC₅₀ values of 15.429 µM and 8.756 µM, respectively. researchgate.net Another related alkaloid, angustine, has also been noted for its potent inhibition of BChE. core.ac.uk These findings suggest that alkaloids from the Nauclea genus, including potentially this compound, are a promising source of cholinesterase inhibitors.

Interactions with Other Biological Macromolecules

Biological macromolecules, including proteins, nucleic acids, and polysaccharides, are essential for the structure and function of cells. news-medical.netpressbooks.pub The interaction of small molecules like this compound with these macromolecules can modulate various biological processes. news-medical.net These interactions are often governed by non-covalent forces such as hydrogen bonding and electrostatic interactions, which determine the specificity and affinity of the binding. numberanalytics.com

While specific studies detailing the direct interaction of this compound with a wide range of biological macromolecules are limited, its known enzyme inhibitory activities imply such interactions. For example, its ability to inhibit enzymes like cholinesterase is fundamentally an interaction with a protein macromolecule. researchgate.net Furthermore, this compound has shown significant cytotoxic activity against HeLa and KB cell lines, which points towards interactions with critical cellular macromolecules, potentially including DNA or proteins involved in cell proliferation. core.ac.uk The diverse biological activities reported for Nauclea alkaloids, from antimalarial to cytotoxic effects, suggest a capacity to interact with various biological macromolecules. researchgate.net

Advanced Analytical Methodologies in Naucleidinal Research

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Information

Advanced Pulse Sequences for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and stereochemistry of organic molecules. For a complex alkaloid like Naucleidinal, basic one-dimensional (1D) NMR spectra are insufficient. Instead, a combination of advanced two-dimensional (2D) NMR experiments, which utilize sophisticated pulse sequences, is required to piece together the molecular puzzle. numberanalytics.comnih.gov These experiments disperse spectral information into two dimensions, resolving overlapping signals and revealing correlations between different nuclei within the molecule.

Key 2D NMR pulse sequences and their roles in the structural elucidation of this compound include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental for establishing spin systems and tracing out proton connectivity within individual fragments of the this compound molecule.

HSQC (Heteronuclear Single Quantum Coherence): This sequence maps protons directly to the carbons to which they are attached. It is a highly sensitive method for assigning carbon signals based on their attached, more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for connecting disparate molecular fragments, HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is vital for identifying the connectivity across quaternary carbons and heteroatoms, which is essential for assembling the complete carbon skeleton of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is critical for determining the relative stereochemistry of the molecule, by revealing the spatial proximity of protons across the ring systems and at stereogenic centers.

The table below summarizes the application of these advanced pulse sequences in the structural analysis of this compound.

Table 1: Application of 2D NMR Pulse Sequences for this compound Structural Elucidation

| Pulse Sequence | Information Provided | Application to this compound's Structure |

|---|---|---|

| COSY | ¹H-¹H correlations through bonds (2-3 bonds) | Identifies adjacent protons, helping to define the spin systems within the ethylidene side chain and the various ring structures. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns specific ¹³C signals to their directly attached protons, confirming the chemical environment of each CH, CH₂, and CH₃ group. |

| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | Connects molecular fragments by showing correlations from protons to non-protonated (quaternary) carbons and across heteroatoms (N, O), key for assembling the pentacyclic core. |

| NOESY | ¹H-¹H correlations through space | Determines the relative configuration of stereocenters by identifying protons that are physically close, revealing the 3D arrangement of the molecule. |

Emerging Spectroscopic and Computational Approaches for Structural and Mechanistic Insights

While NMR and conventional mass spectrometry form the bedrock of analysis, emerging techniques offer deeper insights into the properties of this compound.

Advanced Spectroscopic Methods: Hyphenated techniques, particularly those combining liquid chromatography with high-resolution mass spectrometry (LC-HRMS) such as Quadrupole Time-of-Flight (Q-TOF) LC-MS, are invaluable. numberanalytics.comamericanpharmaceuticalreview.com This method allows for the separation of this compound from a complex mixture of alkaloids from a raw plant extract, followed by highly accurate mass determination to confirm its elemental composition. longdom.org Furthermore, tandem mass spectrometry (MS/MS) experiments within the same instrument can fragment the molecule, providing additional structural clues that are complementary to NMR data. Other emerging spectroscopic methods like Terahertz (THz) spectroscopy, which probes low-frequency molecular vibrations, hold future potential for analyzing the complex vibrational modes of large biomolecules like alkaloids. numberanalytics.comspectroscopyonline.com

Computational Approaches: Computational chemistry has become a powerful partner to experimental analysis for understanding complex molecules. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are being applied to indole (B1671886) alkaloids from Nauclea species. researchgate.net These computational tools can be used to:

Predict NMR chemical shifts: Theoretical calculations can help assign complex or ambiguous signals in experimental NMR spectra. researchgate.net

Determine stable conformations: By calculating the energies of different possible 3D arrangements, computational models can identify the most stable structure of this compound, corroborating findings from NOESY experiments.

Provide mechanistic insights: For related compounds, computational studies have been used to understand reaction mechanisms, such as in the total synthesis of naucleofficines. researchgate.net These insights into reactivity and stability are crucial for understanding the molecule's chemical behavior and potential biological interactions.

The integration of these advanced spectroscopic and computational methods provides a comprehensive toolkit for researchers, enabling not only the definitive structural confirmation of this compound but also a deeper understanding of its physicochemical properties and potential functions.

Future Research Directions and Perspectives in Naucleidinal Research

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of monoterpene indole (B1671886) alkaloids (MIAs) is a complex process originating from the precursor strictosidine (B192452). unilag.edu.ngrsc.org While this foundational step is well-established, the subsequent enzymatic transformations that create the vast diversity of MIA scaffolds are often unique to specific plant lineages. For naucleidinal, which possesses a distinct vallesiachotamane-type skeleton, the specific enzymes responsible for its formation from early intermediates are yet to be fully characterized. rsc.org

Future research should prioritize the identification and characterization of the complete biosynthetic pathway of this compound. This involves:

Transcriptome Mining and Genome Analysis: Utilizing next-generation sequencing of Nauclea species to identify candidate genes encoding for enzymes like oxidoreductases, cytochromes P450, and transferases that may be involved in the later, diversifying steps of the pathway.

Heterologous Expression and Enzyme Assays: Expressing candidate genes in microbial hosts (e.g., Saccharomyces cerevisiae or Escherichia coli) to verify their function and understand their specific catalytic roles in converting known intermediates into the this compound scaffold. mdpi.com

Understanding Regulatory Networks: Investigating the transcription factors and signaling molecules that regulate the expression of biosynthetic genes in Nauclea plants. This knowledge is crucial for developing strategies to enhance the production of this compound through metabolic engineering.

Recent success in elucidating the long-mysterious biosynthetic pathway of strychnine, another complex MIA, demonstrates that a combination of modern genomic and biochemical techniques can solve long-standing questions in natural product biosynthesis. rsc.org Applying a similar concerted approach will be essential to fully map the assembly of this compound.

Exploration of Novel and Efficient Synthetic Routes

The structural complexity of this compound, which includes multiple chiral centers, presents a considerable challenge for chemical synthesis. mdpi.com While biomimetic synthesis approaches for Nauclea indole alkaloids have been explored, developing robust and efficient total synthetic routes is a critical goal for future research. dntb.gov.ua Such routes are vital for producing sufficient quantities of this compound for extensive biological testing and for creating structural analogs.

Key objectives for synthetic chemistry research include:

Enantioselective Total Synthesis: Developing synthetic strategies that provide precise control over the stereochemistry of the molecule, which is crucial for biological activity.

Improving Scalability and Efficiency: Designing synthetic pathways that are concise, high-yielding, and scalable to overcome the limitations of isolation from natural sources.

Synthesis of Derivatives: Utilizing a flexible synthetic route to generate a library of this compound derivatives. danielromogroup.comnih.govukm.my These analogs can be used to probe structure-activity relationships (SAR), potentially leading to compounds with enhanced potency or novel biological activities. danielromogroup.com

Achieving these synthetic goals would not only confirm the structure of this compound but also provide a platform for developing new therapeutic leads based on its scaffold.

Identification of New Molecular Targets and Signaling Pathways

Preliminary studies have shown that this compound exhibits significant cytotoxic activity against cancer cell lines like HeLa and KB, as well as potent antibacterial activity. mdpi.comacs.orgresearchgate.net However, the specific molecular mechanisms underlying these effects are unknown. Current research often stops at reporting a general biological effect, but future work must identify the precise molecular targets to which this compound binds.

Future investigations should focus on:

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins or cellular components that interact directly with this compound.

Pathway Analysis: Once a target is identified, subsequent studies should elucidate the downstream signaling pathways that are modulated by this interaction. This could involve investigating effects on key cellular processes like apoptosis, cell cycle regulation, or bacterial cell wall synthesis.

Exploring New Therapeutic Areas: While cytotoxicity and antibacterial activity are known, the structural similarity of this compound to other indole alkaloids suggests it could have other functions. psnnjp.org For instance, other novel alkaloids from Nauclea latifolia have shown renin-inhibitory properties, indicating potential applications in cardiovascular disease. researchgate.net Screening this compound against a broader range of biological targets, such as those related to neurodegenerative diseases or inflammation, could reveal new therapeutic opportunities. researchgate.net

Understanding the precise mechanism of action is fundamental to translating the initial discovery of a bioactive natural product into a viable therapeutic candidate.

Development of Advanced Analytical Techniques for Trace Analysis and Complex Mixture Profiling

The analysis of this compound within its natural source presents significant challenges. It exists as one of many alkaloids in a complex mixture within Nauclea extracts, making isolation and quantification difficult. researchgate.netnih.gov Furthermore, its complex structure, with numerous carbon atoms in similar electronic environments, complicates structural elucidation by standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Future research should aim to develop and apply more sophisticated analytical methods:

High-Sensitivity Quantification: Developing robust methods using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of this compound in crude plant extracts and biological samples. cdc.gov This is essential for pharmacokinetic studies and for quality control of herbal preparations.

Advanced NMR Techniques: Utilizing higher-field NMR and specialized pulse sequences to overcome the challenges of signal overlap and to unambiguously determine the structure and stereochemistry of this compound and its derivatives.

Metabolomic Profiling: Employing metabolomics approaches, combining techniques like HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and NMR, to create a comprehensive profile of the alkaloids present in different Nauclea species. researchgate.net This would allow researchers to study how the production of this compound varies between species, plant parts, and environmental conditions.

These advanced analytical tools are indispensable for both fundamental research and any potential future development of this compound-containing products. watertechnologies.com

Investigation of Ecological Roles and Chemosystematic Significance within Nauclea Species

Indole alkaloids are known to be significant chemotaxonomic markers in the Rubiaceae family, and the distribution of specific alkaloids can help clarify the relationships between different genera and species. researchgate.net The indoloquinolizidine alkaloids are considered a major class of compounds in the Nauclea genus. nih.gov Investigating the presence and concentration of this compound across various Nauclea species can provide valuable chemosystematic data. unilag.edu.ng

Key research questions in this area include:

Chemosystematic Marker: Determining if this compound is a unique marker for a specific Nauclea species or a subgroup within the genus. This would involve phytochemical screening across a wide range of Nauclea species. psnnjp.org

Ecological Function: The potent biological activities of this compound, such as its antibacterial properties, strongly suggest it plays a defensive role in the plant. researchgate.net Future ecological studies should directly test this hypothesis by investigating its effectiveness in deterring herbivores, insects, and microbial pathogens in a natural setting.

Environmental Influence: Studying how environmental factors (e.g., soil composition, climate, pathogen exposure) influence the plant's production of this compound. This could provide insights into the adaptive significance of its biosynthesis.

Understanding why Nauclea plants produce this complex molecule will provide a more complete picture of its biological importance and its place within the chemical ecology of tropical ecosystems.

Q & A

Q. How can open science practices enhance the credibility of this compound studies?

- Methodological Answer : Share raw datasets and analysis scripts via repositories like Zenodo or Figshare. Publish preprints for peer feedback before journal submission. Use platforms like Protocols.io to document methodologies, enabling independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.